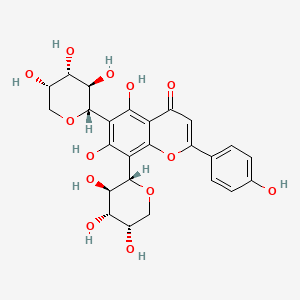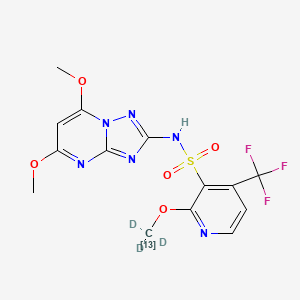
Antitumor agent-63
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-63, also known as Compound 40, is a 20(S)-O-linked camptothecin glycoconjugate. This compound is notable for its antitumor properties and its lack of toxicity towards normal cells. It exhibits high stability and very weak direct topoisomerase I inhibition .
Métodos De Preparación
The synthesis of Antitumor agent-63 involves the conjugation of camptothecin with a glycoconjugate. The specific synthetic routes and reaction conditions for this compound are not widely documented in the public domain. general methods for synthesizing camptothecin derivatives typically involve multi-step organic synthesis processes, including protection and deprotection steps, esterification, and glycosylation reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Antitumor agent-63 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Antitumor agent-63 has a wide range of scientific research applications:
Chemistry: It is used in the study of camptothecin derivatives and their chemical properties.
Biology: It is used to study the biological effects of camptothecin derivatives on cancer cells.
Medicine: It is being investigated for its potential use in cancer therapy due to its antitumor properties and lack of toxicity towards normal cells.
Industry: It may be used in the development of new anticancer drugs and therapies.
Mecanismo De Acción
The mechanism of action of Antitumor agent-63 involves its interaction with topoisomerase I, an enzyme that helps to relieve torsional strain in DNA during replication and transcription. By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death in cancer cells. This compound exhibits very weak direct topoisomerase I inhibition, suggesting that its antitumor effects may also involve other molecular targets and pathways .
Comparación Con Compuestos Similares
Antitumor agent-63 can be compared with other camptothecin derivatives, such as:
Topotecan: Another camptothecin derivative used in cancer therapy. It also inhibits topoisomerase I but has different pharmacokinetic properties.
Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer. It is a prodrug that is converted into its active form in the body.
Propiedades
Fórmula molecular |
C38H46N4O18 |
|---|---|
Peso molecular |
846.8 g/mol |
Nombre IUPAC |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] N-[2-[2-[(2S,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H46N4O18/c1-2-38(20-12-22-25-18(11-17-5-3-4-6-21(17)41-25)13-42(22)32(49)19(20)16-55-35(38)50)60-37(52)40-7-8-53-9-10-54-34-31(28(47)26(45)23(14-43)57-34)58-33-29(48)30(59-36(39)51)27(46)24(15-44)56-33/h3-6,11-12,23-24,26-31,33-34,43-48H,2,7-10,13-16H2,1H3,(H2,39,51)(H,40,52)/t23-,24+,26+,27+,28-,29-,30-,31-,33+,34-,38-/m0/s1 |
Clave InChI |
YFRBFEVHTILPOU-MLGQGFJNSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)NCCOCCO[C@@H]6[C@H]([C@H]([C@@H]([C@@H](O6)CO)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)OC(=O)N)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)NCCOCCOC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)OC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















